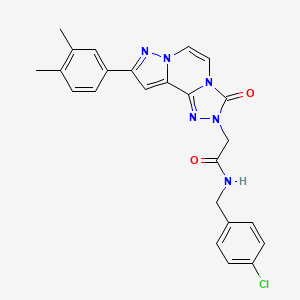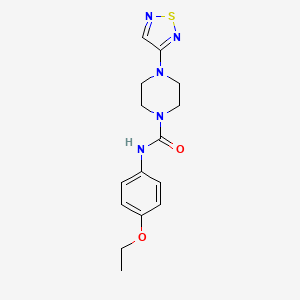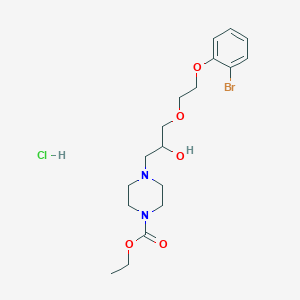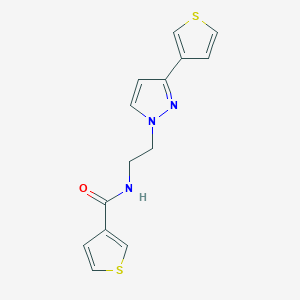![molecular formula C13H18O3 B2632850 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid CAS No. 300683-60-7](/img/structure/B2632850.png)
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid (HMB) is a metabolite of the essential amino acid leucine. It has been found to have potential health benefits, particularly in muscle protein synthesis and muscle recovery. In
Mechanism of Action
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid works by activating the mTOR pathway, which is responsible for muscle protein synthesis. It also inhibits the breakdown of muscle protein, which can lead to muscle wasting. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has been found to increase the expression of genes involved in muscle growth and repair.
Biochemical and Physiological Effects:
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has several biochemical and physiological effects on the body. It has been found to increase muscle mass and strength, reduce muscle damage and inflammation, and improve muscle recovery. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has also been shown to increase aerobic capacity and improve immune function.
Advantages and Limitations for Lab Experiments
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-established effects on muscle protein synthesis and muscle recovery. However, there are some limitations to using 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in lab experiments. It can be expensive to produce and may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid. One area of interest is the potential use of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in the treatment of muscle-wasting conditions such as cancer and HIV/AIDS. Another area of interest is the use of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in combination with other supplements or drugs to enhance its effects on muscle mass and strength. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid and its effects on other physiological systems.
In conclusion, 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has potential health benefits in muscle protein synthesis and muscle recovery. It can be synthesized using various methods and has been extensively studied in scientific research. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid works by activating the mTOR pathway and has several biochemical and physiological effects on the body. While there are limitations to using 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid can be synthesized by the oxidation of the side chain of leucine. The process involves the use of an oxidizing agent such as potassium permanganate or chromic acid. The resulting 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid can be purified using various methods, including recrystallization and chromatography.
Scientific Research Applications
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has been studied extensively in the context of muscle protein synthesis and muscle recovery. It has been found to increase muscle mass and strength in athletes and older adults. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has also been shown to have potential benefits for individuals with muscle-wasting conditions such as cancer and HIV/AIDS.
properties
IUPAC Name |
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIISGAPNYJZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)



![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

